

Unveiling the Kinase Selectivity Profile of SKF-86002 Dihydrochloride: A Comparative Guide

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Compound of Interest

Compound Name: SKF-86002 dihydrochloride

Cat. No.: B15614162

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SKF-86002 dihydrochloride is a well-established inhibitor of p38 mitogen-activated protein kinase (MAPK), a key player in cellular responses to stress and inflammation.^{[1][2]} While its primary targets are the p38 MAPK isoforms, a comprehensive understanding of its cross-reactivity with other kinases is crucial for accurate interpretation of experimental results and for the development of more selective therapeutic agents. This guide provides a comparative analysis of the known kinase interactions of SKF-86002, supported by available experimental data and detailed methodologies.

Data Presentation: Kinase Inhibition Profile of SKF-86002

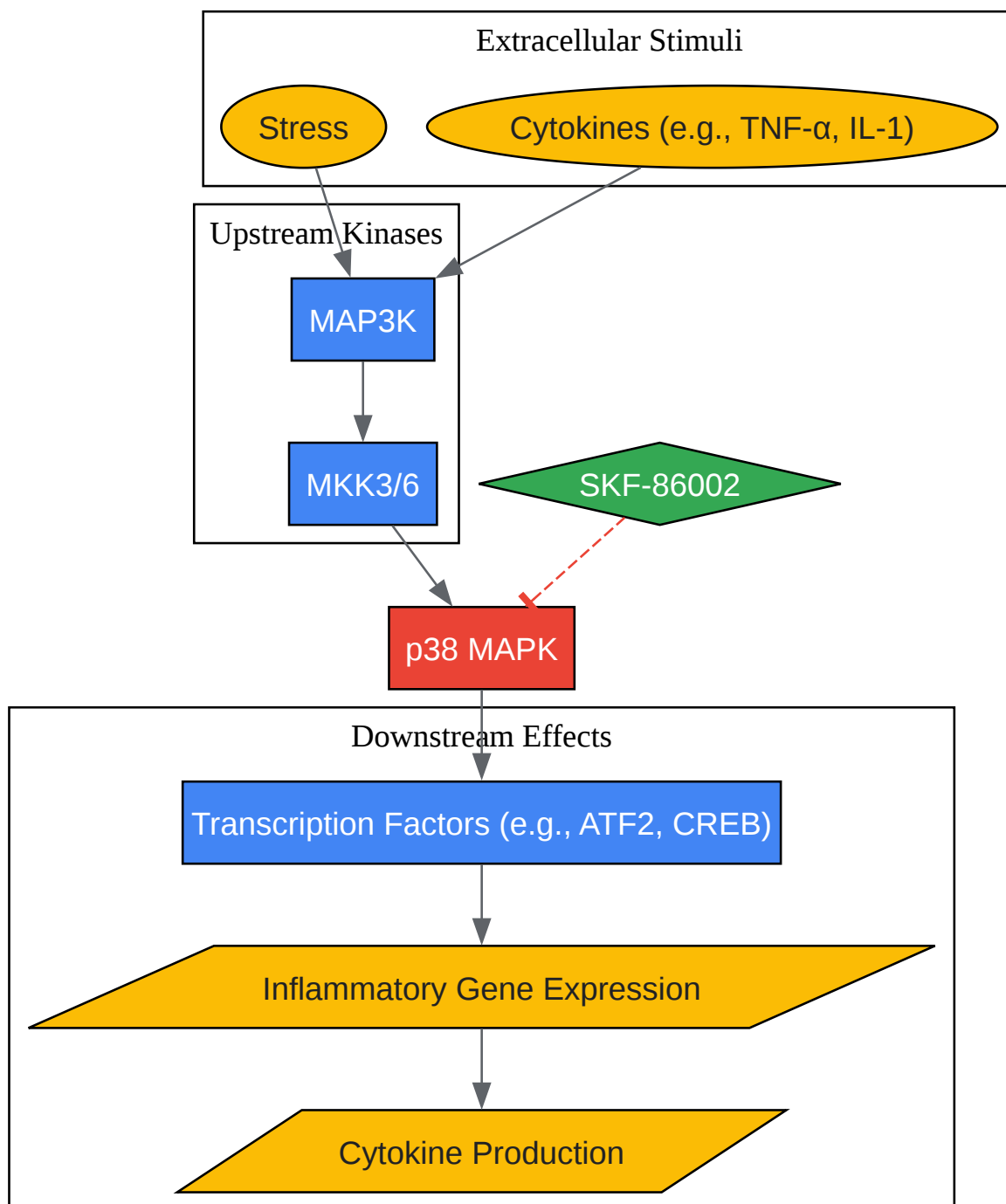
While a comprehensive, publicly available high-throughput kinase panel screen for SKF-86002 is not readily accessible, existing literature provides valuable insights into its selectivity. The primary targets are p38 α and p38 β MAPK.^[2] Furthermore, studies have demonstrated its interaction with other kinases and enzymes, highlighting a degree of cross-reactivity.

Target	IC50 (μM)	Comments
Primary Targets		
p38 MAPK	0.5 - 1	Potent inhibition of the primary target kinase.[1]
Off-Target Kinases (Qualitative)	A KINOMEScan assay revealed binding to a variety of kinases, including:	
Pim1	N/A	Identified as an interactor in a KINOMEScan assay.
ASK1	N/A	Identified as an interactor in a KINOMEScan assay.
HCK	N/A	Identified as an interactor in a KINOMEScan assay.
AMPK	N/A	Identified as an interactor in a KINOMEScan assay.
Other Off-Target Enzymes		
5-Lipoxygenase	10	Demonstrates inhibitory activity against this enzyme involved in leukotriene synthesis.[1]
Cyclooxygenase (COX)	100	Shows weaker inhibition of COX enzymes involved in prostaglandin synthesis.[1]

N/A: Specific quantitative data such as IC50 values from a comprehensive kinase panel are not publicly available.

Signaling Pathway and Experimental Workflow

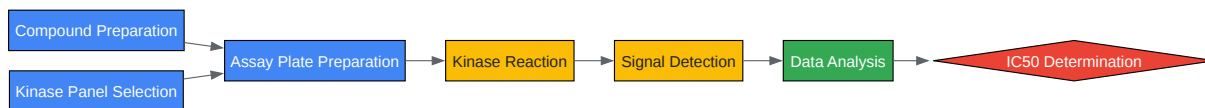
To understand the context of SKF-86002's activity, it is essential to visualize its role in the p38 MAPK signaling pathway. This pathway is a critical regulator of inflammatory responses.



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Caption: The p38 MAPK signaling pathway and the inhibitory action of SKF-86002.

The following diagram illustrates a general workflow for assessing the inhibitory activity of compounds like SKF-86002 against a panel of kinases.



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Caption: A generalized workflow for kinase inhibitor profiling.

Experimental Protocols

Accurate determination of kinase inhibition is fundamental to understanding a compound's selectivity. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

- **SKF-86002 dihydrochloride**
- Purified recombinant kinases (p38 MAPK and other kinases of interest)
- Kinase-specific substrates
- ADP-Glo™ Kinase Assay Kit (Promega)
- Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ATP
- 384-well white plates

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **SKF-86002 dihydrochloride** in DMSO, and then dilute further in the assay buffer.
- **Reaction Setup:** To each well of a 384-well plate, add the kinase, the test compound (SKF-86002), and the kinase-specific substrate.
- **Initiation of Kinase Reaction:** Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the K_m for each specific kinase.
- **Incubation:** Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
- **ADP Detection:** Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- **Luminescence Generation:** Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- **Data Acquisition:** Measure the luminescence using a plate reader.
- **Data Analysis:** The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay for p38 MAPK Inhibition

This protocol assesses the ability of SKF-86002 to inhibit p38 MAPK activity within a cellular context by measuring the production of downstream inflammatory cytokines.

Materials:

- Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes)
- **SKF-86002 dihydrochloride**
- Lipopolysaccharide (LPS)

- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- ELISA kits for TNF- α and IL-1 β
- 96-well cell culture plates

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a predetermined density.
- Compound Treatment: Treat the cells with various concentrations of **SKF-86002 dihydrochloride** or vehicle (DMSO) for 1-2 hours.
- Cell Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to activate the p38 MAPK pathway.
- Incubation: Incubate the cells for a suitable period (e.g., 18-24 hours) to allow for cytokine production.
- Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
- Cytokine Measurement: Quantify the concentration of TNF- α and IL-1 β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
- Data Analysis: Plot the cytokine concentration against the logarithm of the SKF-86002 concentration and determine the IC₅₀ value for the inhibition of cytokine production.

Conclusion

SKF-86002 dihydrochloride is a potent inhibitor of p38 MAPK. While it is a valuable tool for studying the p38 MAPK pathway, researchers should be aware of its potential off-target effects, particularly on other kinases like Pim1, ASK1, HCK, and AMPK, as well as on enzymes such as 5-lipoxygenase. The lack of comprehensive, quantitative public data from a broad kinase panel screen underscores the need for careful experimental design and interpretation of results. The provided protocols offer a framework for researchers to further investigate the selectivity profile of SKF-86002 and other kinase inhibitors.

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References

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